2'-Iodoacetophenone

Description

Overview of 2'-Iodoacetophenone as a Halogenated Aromatic Ketone

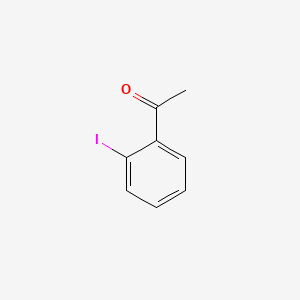

This compound is an organic compound classified as a halogenated aromatic ketone. chemicalbook.comfishersci.be Its structure consists of an acetophenone (B1666503) molecule substituted with an iodine atom at the ortho position of the phenyl ring. fishersci.be This substitution gives the compound unique chemical properties and reactivity, making it a valuable reagent in various chemical transformations. The presence of the iodine atom, a heavy halogen, and the ketone functional group makes it a versatile building block in organic synthesis. biosynth.com

The compound is typically a clear, light yellow to orange liquid at room temperature. chemicalbook.comtcichemicals.comtcichemicals.com It is insoluble in water but soluble in most organic solvents. fishersci.be The key physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2142-70-3 |

| Molecular Formula | C8H7IO |

| Molecular Weight | 246.05 g/mol scbt.com |

| Appearance | Clear yellow liquid chemicalbook.com |

| Density | 1.72 g/mL at 25 °C chemsrc.com |

| Boiling Point | 139-140 °C at 12 mmHg fishersci.bechemsrc.com |

| Refractive Index | 1.618 at 20 °C chemsrc.com |

| Solubility | Insoluble in water; soluble in most organic solvents fishersci.be |

The reactivity of this compound is largely dictated by the interplay between the acetyl group and the iodine substituent. The iodine atom can be displaced in various nucleophilic substitution and cross-coupling reactions, while the ketone group can undergo a range of transformations common to carbonyl compounds.

Historical Context and Evolution of Research on this compound

The study of halogenated ketones, in general, has a long history in organic chemistry, with early research focusing on their synthesis and reactivity. nih.gov The synthesis of α-haloketones, a related class of compounds, has been well-documented, often involving the direct halogenation of ketones. nih.govmdpi.com

Specific historical details on the first synthesis of this compound are not extensively documented in readily available literature. However, methods for its preparation have been established, with a common route being the diazotization of 2-aminoacetophenone (B1585202) followed by a Sandmeyer-type reaction with potassium iodide. chemicalbook.com Another described synthesis involves the reaction of 2-acetylaniline with p-toluenesulfonic acid, sodium nitrite (B80452), and potassium iodide. chemicalbook.com

Early research likely focused on understanding its fundamental reactivity. More recent research has evolved to harness its specific properties for complex molecular synthesis. For instance, studies from the early 2000s demonstrated its use in cobalt-catalyzed carbocyclization reactions to produce indenols and indenes. sigmaaldrich.com Research has also explored its role in the thermal cyclization to form polycyclic frameworks like biisobenzofurans. nih.gov The evolution of its use highlights a shift from basic reactivity studies to its application as a strategic component in advanced synthetic methodologies.

Significance and Role of this compound in Modern Chemical Synthesis and Research

This compound has emerged as a significant and versatile building block in modern organic synthesis and medicinal chemistry research. smolecule.com Its utility stems from the presence of two key reactive sites: the iodine atom and the ketone functional group.

Key Roles in Modern Research:

Intermediate in Cross-Coupling Reactions: The carbon-iodine bond in this compound is particularly amenable to participating in various transition metal-catalyzed cross-coupling reactions. It is a common substrate in Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are fundamental for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds and other intricate molecular architectures. For example, it has been used in palladium-catalyzed Sonogashira couplings with terminal alkynes to create substituted alkynylphenols, which are precursors to other valuable compounds. nih.govclockss.org Gold-catalyzed C-O cross-coupling reactions with alcohols have also been reported. chemrxiv.org

Precursor to Heterocyclic Compounds: this compound serves as a starting material for the synthesis of various heterocyclic systems. It is used to synthesize indene (B144670) and indenol derivatives through cobalt-catalyzed carbocyclization reactions with alkynes. sigmaaldrich.com It has also been utilized in the synthesis of di-(o-acetylphenyl)acetylene. sigmaaldrich.comnih.gov

Building Block in Medicinal Chemistry: Halogenated aromatic ketones are important intermediates in the synthesis of pharmaceuticals. chemimpex.comcymitquimica.com While specific applications of this compound are part of ongoing research, related iodo-acetophenone derivatives are used as intermediates in the synthesis of bioactive molecules. smolecule.comchemimpex.com For instance, the isomeric 4'-iodoacetophenone (B82248) is a building block for kinase inhibitors and antimicrobial agents. The reactivity of this compound makes it a valuable tool for creating libraries of compounds for biological screening.

Photochemical Research: The presence of a heavy iodine atom can influence the photochemical properties of the molecule, making it a subject of interest in photophysical studies. While detailed research in this specific area is emerging, related compounds are known to participate in photochemical reactions. nih.gov

The following table summarizes some of the key synthetic applications and the types of products that can be generated from this compound based on published research findings.

Table 2: Selected Synthetic Applications of this compound

| Reaction Type | Reagents/Catalysts | Product Type | Research Finding |

|---|---|---|---|

| Sonogashira Coupling | Terminal alkynes, Pd(PPh3)4, CuI, Et3N | Alkynyl acetophenones | Used to synthesize 2'-(trimethylsilylethynyl)acetophenone and subsequently di-(o-acetylphenyl)acetylene. nih.gov |

| Carbocyclization | Alkynes, Co(dppe)I2, Zn powder | Indenols and Indenes | An efficient cobalt-catalyzed method for synthesizing indenols and indenes. sigmaaldrich.com |

| C-O Cross-Coupling | Alcohols, MeDalPhosAuCl, AgSbF6, K3PO4 | Aryl alkyl ethers | A ligand-enabled gold-catalyzed reaction for forming C-O bonds. chemrxiv.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXCBCXNCQGZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286592 | |

| Record name | 2'-Iodoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-70-3 | |

| Record name | o-Iodoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Iodoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Iodoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodoacetophenone and Its Derivatives

Established Synthetic Routes to 2'-Iodoacetophenone

Traditional methods for synthesizing this compound remain prevalent due to their reliability and well-documented procedures. These routes often serve as the foundation for developing more advanced and efficient synthetic strategies.

A common and effective method for the synthesis of this compound is through the diazotization of 2-acetylaniline. chemicalbook.com This process involves the conversion of the primary aromatic amine, 2-acetylaniline, into a diazonium salt, which is then substituted with iodine.

The reaction typically begins by dissolving 2-acetylaniline in an acidic solution, often using p-toluenesulfonic acid in acetonitrile (B52724), and cooling the mixture to between 0-5°C. chemicalbook.com A solution of sodium nitrite (B80452) is then added to form the diazonium salt. Subsequently, a solution of potassium iodide is introduced, which replaces the diazonium group with an iodine atom, yielding this compound. chemicalbook.com The reaction mixture is then neutralized and extracted to isolate the final product. This method is known for its high yield, often reaching up to 94%. chemicalbook.com

Table 1: Reagents and Conditions for Diazotization of 2-Acetylaniline

| Reagent | Role | Typical Amount |

| 2-Acetylaniline | Starting Material | 40 mmol |

| p-TsOH | Acid Catalyst | 120 mmol |

| CH3CN | Solvent | 160 mL |

| NaNO2 | Diazotizing Agent | 80 mmol |

| KI | Iodine Source | 100 mmol |

| Condition | Value | |

| Temperature | 0-5°C | |

| Reaction Time | Stirred until all amine is consumed | |

| Yield | 94% |

This table is based on the data provided in the referenced source. chemicalbook.com

The halogenation of acetophenone (B1666503) and its derivatives is a fundamental process in organic synthesis. libretexts.org Ketones such as 2-methoxybenzene ketone can react with halogens like bromine and iodine, typically in the presence of an acid or base catalyst. libretexts.org The reaction proceeds through the formation of an enol or enolate intermediate, which then reacts with the halogen. libretexts.org The rate of this reaction is often independent of the halogen concentration, indicating that the formation of the enol or enolate is the rate-determining step. libretexts.org This method allows for the introduction of halogen atoms onto the aromatic ring, leading to the formation of various halogenated derivatives.

Diazotization of 2-Acetylaniline

Advanced Synthetic Strategies for Fluorinated this compound Derivatives

The synthesis of fluorinated derivatives of this compound requires more complex, multi-step strategies to introduce both fluorine and iodine atoms onto the acetophenone structure.

A key intermediate in the synthesis of certain fluorinated compounds is 2-amino-5-fluorobenzoic acid. google.comnih.gov The synthesis of this intermediate can start from 4-fluoroaniline (B128567). google.comnih.gov One reported method involves the reaction of 4-fluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an intermediate, which is then cyclized in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-dione. google.com This dione (B5365651) is subsequently oxidized with hydrogen peroxide under alkaline conditions to yield 2-amino-5-fluorobenzoic acid. google.com This acid can then serve as a precursor for further reactions to introduce the iodoacetyl group.

Another approach to synthesize 2-amino-5-fluorobenzoic acid involves the nitration of 3-fluorobenzoic acid ester, followed by reduction and hydrolysis. google.com However, this route can lead to the formation of by-products that are difficult to separate. google.com

Precise control over reaction parameters, particularly temperature and reagent quantities, is critical in the synthesis of halogenated acetophenone derivatives. For instance, in the synthesis of 2-amino-5-fluorobenzoic acid, the oxidation step is ideally controlled between 80-90°C. google.com Similarly, during the diazotization of 2-acetylaniline, the initial reaction is carried out at a cooled temperature of 0-5°C. chemicalbook.com

The choice and amount of reagents also play a crucial role. For example, in the synthesis of 5'-fluoro-2'-iodoacetophenone (B570891), controlled addition of both a fluorinating agent and iodine is necessary. smolecule.com The synthesis of 2'-amino-2-iodoacetophenone (B13444462) from 2'-amino-2-chloroacetophenone involves the use of sodium iodide in acetonitrile, with the reaction proceeding at room temperature. prepchem.com

Table 2: Key Parameters in the Synthesis of Halogenated Acetophenone Derivatives

| Derivative | Key Reagents | Temperature | Key Findings |

| 2-Amino-5-fluorobenzoic acid | Hydrogen peroxide, Sodium hydroxide | 80-90°C | Temperature control is crucial for the oxidation step. google.com |

| This compound | Sodium nitrite, Potassium iodide | 0-5°C (initial) | Cooling is necessary for the formation of the diazonium salt. chemicalbook.com |

| 2'-Amino-2-iodoacetophenone | Sodium iodide, Acetonitrile | Room Temperature | Efficient halogen exchange is achieved under mild conditions. prepchem.com |

This table synthesizes information from multiple sources to highlight the importance of reaction control. chemicalbook.comgoogle.comprepchem.com

Multi-step Synthesis via 2-Amino-5-fluorobenzoic Acid

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of this compound and its derivatives. epitomejournals.com These approaches aim to reduce the use and generation of hazardous substances by employing safer solvents, minimizing waste, and improving atom economy. epitomejournals.com

Research into greener synthetic routes explores the use of less toxic reagents and more environmentally benign reaction conditions. core.ac.uk For example, efforts are being made to replace hazardous organic solvents with greener alternatives like water or ionic liquids. epitomejournals.comacs.org The development of catalytic reactions, including biocatalysis and organocatalysis, is also a key focus, as these can lead to more efficient and less wasteful processes. epitomejournals.comdokumen.pub While specific green chemistry methods for this compound are still emerging, the broader trends in organic synthesis suggest a move towards more sustainable practices that could be applied to its production. epitomejournals.comcore.ac.uk For instance, electrochemical methods are being explored for the synthesis of related compounds like isatins from 2'-aminoacetophenones, offering a more environmentally friendly alternative to traditional oxidation methods. researchgate.net

Scalability and Industrial Production Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of synthetic methodologies based on criteria such as cost-effectiveness, safety, environmental impact, and process robustness. While several methods can produce this compound in a lab setting, not all are amenable to large-scale manufacturing. Industrial production focuses on maximizing yield and purity while minimizing costs and operational hazards.

One of the most established and scalable routes to aryl iodides is the Sandmeyer-type reaction, involving the diazotization of a corresponding aniline (B41778) followed by iodide substitution. For this compound, this begins with 2'-aminoacetophenone. The process involves treating the amine with a diazotizing agent, typically sodium nitrite in the presence of a strong acid, to form a diazonium salt. This intermediate is then reacted with an iodide source, such as potassium iodide, to yield the final product. A laboratory-scale procedure using this method reports a high yield of 94% starting from 40 mmol of the aromatic amine. chemicalbook.com

Key considerations for scaling up this diazotization process include:

Temperature Control: Diazotization is highly exothermic and the diazonium salt intermediate is often unstable at elevated temperatures. Large-scale reactors must have efficient cooling systems to maintain the required low temperatures (typically 0-5°C) to prevent decomposition and ensure safety.

Reagent Handling: The use of sodium nitrite requires careful handling due to its toxicity and oxidizing nature. Industrial settings require engineered controls to manage the addition and reaction of such hazardous materials safely.

Waste Management: The process generates significant aqueous waste containing inorganic salts and residual organic compounds, which requires appropriate treatment before disposal.

Another scalable approach involves direct iodination of acetophenone. However, direct electrophilic aromatic substitution on acetophenone preferentially directs substitution to the meta-position due to the deactivating effect of the acetyl group. Therefore, achieving ortho-iodination requires specific strategies, such as using ortho-directing catalysts or starting with precursors that facilitate ortho-substitution.

For large-scale production of related derivatives, such as 2-(4-fluorophenyl)-2'-iodoacetophenone, controlled halogenation reactions are employed to ensure high yields and purity. smolecule.com This indicates that direct halogenation, when properly controlled, is a viable industrial strategy. The scalability of such processes depends on precise control of reaction parameters like temperature, pressure, and catalyst loading to manage selectivity and prevent over-halogenation.

The utility of this compound as a building block in further scalable reactions is also a significant industrial consideration. Its reaction with boronic acids to form aryl boronic acid derivatives is noted to be scalable, highlighting its importance in the large-scale synthesis of more complex bioactive molecules and organocatalysts. chemicalbook.combiosynth.comalfachemch.com

Recent advances in catalysis also offer promising alternatives for industrial production. For instance, the use of an iodine/DMSO catalytic system has been shown to be effective for various C-C and C-heteroatom bond formations, with some methods being suitable for large-scale, gram-scale synthesis with high yields. mdpi.com These "greener" methods, which may use molecular oxygen as the terminal oxidant and avoid heavy metals, are increasingly attractive for industrial applications due to reduced environmental impact and potentially lower costs. mdpi.com

The table below summarizes key considerations for different potential industrial synthesis routes for this compound.

Interactive Data Table: Comparison of Potential Industrial Synthesis Routes for this compound

| Synthetic Route | Key Reagents | Reported Yield | Scalability Advantages | Scalability Challenges |

| Diazotization of 2'-Aminoacetophenone | 2'-Aminoacetophenone, NaNO₂, KI, Acid | High (e.g., 94%) chemicalbook.com | Well-established technology; high conversion. | Strict temperature control needed; handling of toxic NaNO₂; significant aqueous waste. |

| Direct Iodination | Acetophenone, Iodinating Agent (e.g., I₂, NIS) | Variable | Potentially fewer steps; atom economy can be high. | Poor regioselectivity (meta-directing); risk of poly-iodination; often requires harsh conditions. |

| Catalytic Halogen Exchange | 2'-Bromo or 2'-Chloroacetophenone, Iodide Source, Catalyst | Good to Excellent | High selectivity; milder reaction conditions possible. | Cost and availability of the starting halogenated acetophenone; catalyst cost and recovery. |

| Iodine/DMSO Catalyzed Reactions | Appropriate Precursor, I₂, DMSO | High (up to 94% in related syntheses) mdpi.com | "Green" approach; uses inexpensive reagents; suitable for large-scale. mdpi.com | May require specific substrates; optimization for this compound specifically would be needed. |

Reactivity and Reaction Mechanisms of 2 Iodoacetophenone

General Reactivity Profiles of Halogenated Aromatic Ketones

In 2'-iodoacetophenone, the reactivity is primarily governed by the carbon-iodine (C-I) bond and the acetyl group (-COCH₃) attached to the benzene (B151609) ring.

The iodine atom is a large and highly polarizable halogen, which makes the C-I bond relatively weak and long compared to other carbon-halogen bonds. This characteristic makes iodide an excellent leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions. The reactivity of the C-I bond is the most significant feature of this compound, enabling the straightforward formation of new carbon-carbon and carbon-heteroatom bonds at the ortho position of the acetyl group.

The ketone functional group is a moderately deactivating, electron-withdrawing group that influences the aromatic ring's reactivity through resonance and inductive effects. It directs incoming electrophiles to the meta-position. More importantly, its electron-withdrawing nature enhances the reactivity of the aryl iodide bond toward oxidative addition in palladium- or nickel-catalyzed cycles, a crucial step in cross-coupling reactions. chemrxiv.org The carbonyl group itself is an electrophilic center and can undergo nucleophilic attack, most notably reduction reactions to form alcohols. chinesechemsoc.orgsmolecule.com The presence of both the iodo and ketone functionalities allows for selective and sequential reactions, making this compound a valuable synthetic building block. nih.gov

Cross-Coupling Reactions Involving this compound

The presence of the reactive carbon-iodine bond makes this compound an excellent substrate for a variety of palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

Palladium catalysis is a cornerstone of modern organic synthesis, and iodoacetophenones are common substrates for these transformations. The general mechanism for reactions like Suzuki, Heck, and Sonogashira coupling involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation (for Suzuki) or migratory insertion (for Heck/Sonogashira), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. uni-muenchen.de

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This compound has been successfully used in Sonogashira couplings. For instance, it can be coupled with terminal alkynes like trimethylsilylacetylene (B32187) using a Pd(PPh₃)₄ catalyst and a copper(I) iodide (CuI) co-catalyst in the presence of a base such as triethylamine (B128534) (Et₃N). organic-chemistry.org This method is used to synthesize aryl alkynes, which are precursors to more complex structures. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for creating biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid or ester. uni-muenchen.de While specific examples for the 2'-iodo isomer are less common in the provided literature, the related 4'-iodoacetophenone (B82248) is widely used, demonstrating the utility of the iodoacetophenone scaffold in these reactions. libretexts.orgdrugfuture.com These reactions are typically catalyzed by a palladium source, such as Pd/C or Pd(OAc)₂, with a base like Na₂CO₃. libretexts.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. chemrxiv.org 4'-Iodoacetophenone is a known substrate for Heck-Mizoroki reactions with alkenes like styrene, catalyzed by palladium nanoparticles. chemicalbook.com

Below is a table summarizing representative palladium-catalyzed reactions involving iodoacetophenones.

| Reaction Name | Iodoacetophenone Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield | Ref |

| Sonogashira Coupling | This compound | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | 99% | organic-chemistry.org |

| Sonogashira Coupling | This compound | 2'-Ethynylacetophenone | Pd(PPh₃)₄, CuI | Et₃N | Toluene | 62% | organic-chemistry.org |

| Suzuki-Miyaura Coupling | 4'-Iodoacetophenone | Phenylboronic acid | 10% Pd/C | Na₂CO₃ | EtOH/H₂O | >99% | libretexts.org |

| Heck Reaction | 4'-Iodoacetophenone | Acrylic acid | PdCl₂ | Na₂CO₃ | Water | ~100% | biosynth.com |

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for C-C bond formation, directly coupling two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant (e.g., manganese or zinc). organic-chemistry.orgyale.edu This approach avoids the need for pre-formed, often sensitive, organometallic nucleophiles.

The general mechanism involves the selective oxidative addition of the more reactive electrophile (typically the aryl halide) to a Ni(0) complex. The resulting arylnickel(II) intermediate can then react through various pathways, often involving single-electron transfer (SET) and radical intermediates, to engage the second electrophile and form the cross-coupled product. acs.org Ligands such as bipyridines or phosphines are crucial for stabilizing the nickel intermediates and controlling reactivity. organic-chemistry.org

While the literature provides a robust framework for the nickel-catalyzed coupling of aryl iodides in general, nih.govorganic-chemistry.orgacs.org specific examples detailing the cross-electrophile coupling of this compound were not found in the searched sources. However, given its status as an activated aryl iodide, it is a highly suitable candidate for such transformations. For example, a nickel/photoredox dual catalytic system has been used for the C-S coupling of 4'-iodoacetophenone with thiols, demonstrating the amenability of the iodoacetophenone core to nickel catalysis. rsc.org

General Conditions for Ni-Catalyzed Cross-Electrophile Coupling:

Catalyst: Ni(II) precatalyst such as NiCl₂ or NiBr₂ complexed with ligands (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy). chinesechemsoc.org

Reductant: Stoichiometric amounts of a metal reductant like manganese (Mn) or zinc (Zn) powder. organic-chemistry.org

Solvent: Polar aprotic solvents such as DMF or DMPU. organic-chemistry.org

Electrophiles: An aryl halide (like this compound) and an alkyl halide.

Palladium-Catalyzed Cross-Coupling Reactions

Nucleophilic Substitution Reactions of the Iodine Atom

The carbon-iodine bond in this compound is susceptible to nucleophilic aromatic substitution (SₙAr), although this is less common than cross-coupling unless the ring is further activated. More frequently, the iodine is replaced via transition-metal-catalyzed processes that resemble nucleophilic substitution, such as the Buchwald-Hartwig amination. In some cases, direct substitution can occur with potent nucleophiles. For instance, related iodoarenes can react with nucleophiles like sodium azide (B81097) or potassium cyanide to introduce azide or nitrile groups, respectively. smolecule.com

Reduction Reactions of the Carbonyl Group

The ketone functionality of this compound can be selectively reduced to a secondary alcohol without affecting the carbon-iodine bond, provided mild reducing agents are used. This transformation is a common and predictable reaction for aromatic ketones.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), with NaBH₄ being milder and more chemoselective. smolecule.comlibretexts.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at cool temperatures. scribd.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent or during an aqueous workup. libretexts.org

Biocatalytic methods have also been developed for the asymmetric reduction of iodoacetophenones. For example, fresh garlic (Allium sativum) has been used as a biocatalyst to reduce 4'-iodoacetophenone to the corresponding chiral alcohol, 1-(4'-iodophenyl)ethanol, in high yield and enantioselectivity. jbiochemtech.com The Meerwein-Ponndorf-Verley (MPV) reduction, using aluminum isopropoxide in isopropanol, is another method known for its high chemoselectivity, leaving halogen substituents untouched. alfa-chemistry.com

Below is a table summarizing reduction reactions applicable to iodoacetophenones.

| Reactant | Reducing Agent / System | Solvent | Product | Yield | Ref |

| Acetophenone (B1666503) (general) | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 1-Phenylethanol | N/A | scribd.com |

| 4'-Iodoacetophenone | Allium sativum (Garlic) | Water | (R)-1-(4-Iodophenyl)ethanol | 65-75% | jbiochemtech.com |

| 2-(4-Fluorophenyl)-2'-iodoacetophenone | Sodium Borohydride (NaBH₄) | N/A | 1-(2-(4-Fluorophenyl)-2'-iodophenyl)ethanol | N/A | smolecule.com |

Condensation Reactions Involving the Ketone Group

The ketone functional group in this compound is an active site for condensation reactions, which are crucial for forming larger molecular structures through the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions typically involve the reaction of the ketone's carbonyl group with a nucleophile, often followed by a dehydration step.

One notable example is the "one-pot" copper-catalyzed synthesis of dibenzothiazepine derivatives. In this process, this compound undergoes a condensation reaction with 2,2'-disulfanediyldianiline. mdpi.com This reaction is facilitated by a CuCl₂ catalyst and N,N'-dimethylethane-1,2-diamine (DMEDA), which serves as both a ligand and a reductant. mdpi.com This approach highlights the utility of the ketone group in building complex heterocyclic systems.

Another significant application of the ketone's reactivity is in the synthesis of pyridoquinazolinones. A plausible mechanism for this one-pot reaction begins with an Ullmann–Goldberg-type coupling between this compound and 2-aminopyridine (B139424) to furnish an N-aryl ketone intermediate. acs.org Subsequently, a condensation reaction occurs between this intermediate and another molecule of 2-aminopyridine, generating a reversible enamine. acs.org This sequence demonstrates how the ketone moiety facilitates the construction of fused ring systems through a series of coupling and condensation steps.

The Claisen-Schmidt condensation represents a classic example of a base-catalyzed reaction involving ketones. While direct examples with this compound are specific, the reaction of the related 2'-hydroxyacetophenone (B8834) with various aromatic aldehydes to form chalcones is well-documented. innovareacademics.inlibretexts.orgresearchgate.net These chalcones, which are α,β-unsaturated ketones, are then often cyclized to produce flavones, a class of polyphenolic compounds. innovareacademics.inresearchgate.net This type of condensation underscores the general reactivity of the acetophenone ketone group in forming carbon-carbon double bonds. libretexts.org

Carbocyclization Reactions of o-Iodophenyl Ketones with Alkynes

The presence of both an iodine atom and a ketone group on adjacent positions of the benzene ring in this compound (an o-iodophenyl ketone) enables its participation in powerful carbocyclization reactions, particularly with alkynes. These reactions are typically catalyzed by transition metal complexes and provide a direct route to indenol (inden-1-ol) derivatives, which are important structural motifs in biologically active compounds. acs.org

An efficient method for this transformation involves a cobalt-catalyzed carbocyclization. acs.orgnih.gov When this compound is treated with various disubstituted alkynes in the presence of a cobalt catalyst system, such as Co(dppe)I₂ and zinc powder in acetonitrile (B52724), the corresponding indenol derivatives are formed in good to excellent yields. acs.orgnih.govacs.org The reaction proceeds smoothly at elevated temperatures (e.g., 80 °C) over a few hours. nih.govacs.org A proposed mechanism suggests that the reduction of the Co(II) complex to a more reactive Co(I) species by zinc dust initiates the catalytic cycle. acs.org

The reaction of this compound with several different alkynes has been investigated, demonstrating the scope of this method. The yields of the resulting indenols are consistently high, as shown in the table below.

Table 1: Cobalt-Catalyzed Carbocyclization of this compound with Various Alkynes acs.org

| Alkyne Reactant | Product (Indenol Derivative) | Yield (%) |

|---|---|---|

| Diphenylacetylene | 1,2-diphenyl-3-methyl-1H-inden-1-ol | 95 |

| 1,2-bis(4-methylphenyl)acetylene | 3-methyl-1,2-bis(4-methylphenyl)-1H-inden-1-ol | 94 |

| 3-Hexyne | 2,3-diethyl-1-methyl-1H-inden-1-ol | 96 |

| 1-Phenyl-1-propyne (B1211112) | 2-methyl-3-phenyl-1-methyl-1H-inden-1-ol | 93 |

| 1-(Trimethylsilyl)-1-propyne | 2-(trimethylsilyl)-3-methyl-1-methyl-1H-inden-1-ol | 94 |

Reaction conditions: this compound (1.00 mmol), alkyne (1.50 mmol), Co(dppe)I₂ (5.0 mol %), Zn (2.75 mmol), in CH₃CN at 80 °C for 3 h. Yields are for isolated products.

While cobalt has been shown to be a highly efficient catalyst, similar carbocyclizations can also be achieved using palladium and nickel complexes. acs.orgcolab.ws For instance, palladium complexes are known to catalyze the carbocyclization of o-bromophenyl ketones with disubstituted alkynes, and nickel complexes exhibit catalytic activity for the reaction of o-iodophenyl ketones with propiolates. acs.orgcolab.ws This highlights a broader trend in transition metal-catalyzed synthesis of indenols from o-halophenyl ketones.

Investigations into Reaction Selectivity and Yield

The selectivity and yield of reactions involving this compound are highly dependent on the catalyst, reagents, and reaction conditions. This is particularly evident in the carbocyclization reactions with unsymmetrical alkynes, where the regioselectivity of the addition is a critical factor.

In the cobalt-catalyzed carbocyclization of o-iodophenyl ketones with unsymmetrical alkynes, the reaction is often remarkably regioselective, in some cases affording only a single regioisomer. acs.orgnih.govacs.org For the reaction between this compound and unsymmetrical alkynes like 1-phenyl-1-propyne or 1-phenyl-1-hexyne, the carbocyclization is highly regioselective, leading to specific indenol products in excellent yields. acs.org However, with other unsymmetrical alkynes, regioselectivities can range from 1:2 to 1:12, influenced by both the substituents on the alkyne and on the aromatic ring of the ketone. colab.ws

The choice of catalyst and reaction parameters is crucial for optimizing yield. In the synthesis of pyridoquinazolinones from this compound and 2-aminopyridine, initial attempts with various copper salts were sluggish. acs.org Extensive optimization revealed that a system using Cu(OAc)₂ (20 mol %), KI (1 equivalent), K₃PO₄ (3 equivalents), and 1,10-phenanthroline (B135089) (30 mol %) in DMF at 130 °C significantly improved the yield of the desired product to 71%. acs.org This demonstrates that a systematic variation of catalyst, base, ligand, and temperature is essential for achieving high efficiency.

Similar optimization studies have been conducted for related iodoarenes. For the gold-catalyzed C-O cross-coupling of 4'-iodoacetophenone with methanol, the yield was dramatically influenced by the choice and amount of base. chemrxiv.org The yield increased from 28% with no base to 80% with 1 equivalent of K₃PO₄. chemrxiv.org Further increases in the base amount or the use of other bases like Cs₂CO₃ resulted in lower yields. chemrxiv.org

Table 2: Effect of Reaction Conditions on Yield for Reactions Involving Iodoacetophenones

| Reaction Type | Substrate | Catalyst System | Variable Parameter | Resulting Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridoquinazolinone Synthesis | This compound | Cu(OAc)₂ / 1,10-phen | Optimized vs. Initial | 71 vs. Sluggish | acs.org |

| C-O Cross-Coupling | 4'-Iodoacetophenone | MeDalPhosAuCl | K₃PO₄ (0 equiv) | 28 | chemrxiv.org |

| C-O Cross-Coupling | 4'-Iodoacetophenone | MeDalPhosAuCl | K₃PO₄ (0.5 equiv) | 55 | chemrxiv.org |

| C-O Cross-Coupling | 4'-Iodoacetophenone | MeDalPhosAuCl | K₃PO₄ (1.0 equiv) | 80 | chemrxiv.org |

Applications of 2 Iodoacetophenone in Organic Synthesis

Precursor in Complex Organic Molecule Synthesis

The unique arrangement of functional groups in 2'-iodoacetophenone makes it an ideal starting material for constructing intricate molecular architectures. chemicalbook.combiosynth.com It is frequently employed in cyclization and cross-coupling reactions to build polycyclic and heterocyclic frameworks. chemsrc.com

This compound is a key precursor in the synthesis of indene (B144670) derivatives. ruifuchemical.comchemicalbook.com A notable method involves a cobalt-catalyzed carbocyclization reaction. chemsrc.comsigmaaldrich.com In this process, 2'-iodophenyl ketones, such as this compound, react with various alkynes in the presence of a cobalt catalyst system, typically involving Co(dppe)I₂ and zinc powder, to form indenes. chemsrc.comsigmaaldrich.com This reaction provides an efficient route to substituted indene structures, which are important motifs in materials science and medicinal chemistry. scientificlabs.ie

The compound is instrumental in the synthesis of di-(o-acetylphenyl)acetylene. ruifuchemical.comchemicalbook.com This synthesis is achieved through a sequence of palladium-catalyzed Sonogashira couplings. beilstein-journals.org The process begins with the coupling of this compound with trimethylsilylacetylene (B32187), using a Pd(PPh₃)₄ catalyst and CuI co-catalyst in the presence of an amine base like triethylamine (B128534) (Et₃N). beilstein-journals.org The resulting 2'-(trimethylsilylethynyl)acetophenone is then deprotected using potassium fluoride (B91410) (KF) in methanol (B129727) to yield 2'-ethynylacetophenone. beilstein-journals.org A second Sonogashira coupling reaction between this product and another molecule of this compound furnishes the target molecule, di-(o-acetylphenyl)acetylene. beilstein-journals.org

In addition to indenes, this compound is also used to produce indenol derivatives. ruifuchemical.comchemicalbook.com The same cobalt-catalyzed carbocyclization reaction used for indene synthesis can be modulated to favor the formation of indenols. chemsrc.comsigmaaldrich.com The reaction of this compound with disubstituted alkynes, catalyzed by a Co(dppe)I₂/zinc system, can lead to highly substituted indenols depending on the reaction conditions and the nature of the alkyne used. chemsrc.comsigmaaldrich.com This provides a facile and regioselective route to these valuable hydroxylated indene structures. chemsrc.com

| Target Derivative | Reaction Type | Key Reagents & Catalysts | Reference |

|---|---|---|---|

| Indene Derivatives | Cobalt-catalyzed Carbocyclization | Disubstituted alkynes, Co(dppe)I₂, Zn powder | chemsrc.comsigmaaldrich.com |

| Di-(o-acetylphenyl)acetylene | Sonogashira Coupling | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N, KF | beilstein-journals.org |

| Indenol Derivatives | Cobalt-catalyzed Carbocyclization | Disubstituted alkynes, Co(dppe)I₂, Zn powder | chemsrc.comsigmaaldrich.com |

This compound is a reactive molecule that can be coupled with boronic acids to create aryl boronic acid derivatives. biosynth.comchemicalbook.com This transformation is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. vulcanchem.comrsc.org The reaction involves the palladium-catalyzed coupling of the aryl iodide (this compound) with a boronic acid or its ester. vulcanchem.comrsc.org This method is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for creating carbon-carbon bonds and accessing complex aryl-substituted molecules. biosynth.comrsc.org

The utility of this compound and its derivatives extends into medicinal chemistry and pharmaceutical development. chemimpex.comsmolecule.com It serves as a building block for bioactive molecules and complex drug scaffolds. biosynth.combiosynth.com For instance, a derivative, 2-amino-5-bromo-3-iodoacetophenone, was used in a series of cross-coupling reactions to synthesize novel 2,5,7-tricarbo-substituted indoles, which were evaluated for their in vitro antiproliferative activity against cancer cell lines. nih.gov Several of these compounds showed significant cytotoxicity against HeLa cervical cancer cells, inducing apoptosis. nih.gov Similarly, related iodoacetophenone structures are used to prepare benzofuran (B130515) derivatives that have been investigated for their potential as treatments for type 2 diabetes. mdpi.com

Formation of Aryl Boronic Acid Derivatives

Role as a Model Substrate for New Reaction Pathways and Catalytic Systems

Due to its well-defined structure and reactive C-I bond, this compound and its isomers (e.g., 4'-iodoacetophenone) are frequently used as model substrates to explore and optimize new catalytic reactions. biosynth.com Researchers utilize these compounds to test the efficiency, scope, and mechanism of novel catalysts and reaction conditions. lookchem.comfrontiersin.org

For example, 4'-iodoacetophenone (B82248) has been employed as a model substrate in the development of various cross-coupling reactions. These include:

Copper-Catalyzed C-N Coupling: To optimize conditions for the N-arylation of imidazole (B134444) using copper-pincer bis(N-heterocyclic carbene) complexes. frontiersin.orgnih.gov

Gold-Catalyzed C-O Coupling: To evaluate the scope of ligand-enabled gold-catalyzed cross-coupling of iodoarenes with aliphatic alcohols. chemrxiv.org

Palladium-Catalyzed Stille Coupling: To demonstrate the effectiveness of palladium-on-carbon with CuI as a co-catalyst for coupling with organostannanes. orgsyn.org

Synergistic Palladium/Enamine Catalysis: To test the asymmetric addition of ketones to unactivated alkenes, where the C-I bond of 4'-iodoacetophenone provided a point of comparison for reactivity. rsc.org

The cobalt-catalyzed carbocyclization of this compound with alkynes is itself a prime example of developing a new reaction pathway where this compound was a key substrate, leading to efficient syntheses of indenols and indenes. chemsrc.comsigmaaldrich.com The predictable reactivity of iodoacetophenones allows chemists to rigorously assess the performance of new catalytic systems before applying them to more complex and precious substrates.

| Reaction Type | Catalytic System | Substrate Example | Key Finding | Reference |

|---|---|---|---|---|

| Carbocyclization | Cobalt/Zinc | This compound | Efficient route to indenols and indenes | chemsrc.comsigmaaldrich.com |

| C-N Cross-Coupling | Copper-Pincer NHC Complexes | 4'-Iodoacetophenone | Optimized conditions for N-arylation of imidazole | frontiersin.org |

| C-O Cross-Coupling | Gold/MeDalPhos | 4'-Iodoacetophenone | Demonstrated scope for coupling with various alcohols | chemrxiv.org |

| Stille Coupling | Palladium-on-Carbon/CuI | 4-Iodoacetophenone | Effective catalysis for C-C bond formation with organostannanes | orgsyn.org |

| Asymmetric α-Alkylation | Palladium/Chiral Amine | 4'-Iodoacetophenone | Tested orthogonal reactivity of C-I bond in synergistic catalysis | rsc.org |

Development of New Organic Synthesis Methods and Strategies

This compound (1) serves as a versatile building block in the development of novel synthetic methodologies, particularly for the construction of complex cyclic and heterocyclic systems. Its utility stems from the reactivity of both the iodine substituent and the ketone functional group, which can be targeted in various transformations.

A significant application of this compound is in cobalt-catalyzed carbocyclization reactions. Research has demonstrated its use as a precursor for the synthesis of several important structural motifs. sigmaaldrich.comgodoshigen.co.jp In these processes, this compound undergoes reactions with alkynes in the presence of a cobalt catalyst and a reducing agent, such as zinc powder, to yield indenol and indene derivatives. sigmaaldrich.com This method provides a facile and regioselective route to these valuable carbocyclic structures. Furthermore, this compound can be used to synthesize di-(o-acetylphenyl)acetylene. sigmaaldrich.comgodoshigen.co.jp

Table 1: Cobalt-Catalyzed Carbocyclization Reactions Using this compound

| Reactant(s) | Catalyst System | Product Type | Citation |

|---|---|---|---|

| This compound, Alkynes | Co(dppe)I₂ / Zn | Indenol Derivatives | sigmaaldrich.com |

| This compound, Alkynes | Co(dppe)I₂ / Zn | Indene Derivatives | sigmaaldrich.com |

| This compound | (Not specified) | di-(o-acetylphenyl)acetylene | godoshigen.co.jp |

Another key strategic use of this compound is in the synthesis of nitrogen-containing heterocycles. In one-pot reactions, it has been employed as a model substrate with 2-aminopyridine (B139424) to construct pyrido[2,1-b]quinazolin-11-ones. This transformation proceeds through a sequence of reactions that leverage the reactivity of the iodo- and acetyl- groups to build the fused heterocyclic system.

The carbon-iodine bond in this compound is also amenable to cross-coupling reactions. It readily reacts with various boronic acids to produce aryl boronic acid derivatives, which are themselves valuable intermediates and can act as organocatalysts for other synthetic transformations. chemicalbook.com This highlights its role as a platform molecule for generating further molecular complexity. While palladium-catalyzed reactions like the Suzuki or Heck couplings are fundamental strategies for related halogenated acetophenones, the application of these specific methods to this compound follows similar chemical principles.

Applications in Polymer Chemistry

The utility of this compound extends into materials science, specifically in the field of polymer chemistry where it is identified as a potential polymerization initiator. Its role is primarily associated with controlled radical polymerization techniques, which allow for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Japanese chemical suppliers list this compound among a class of "Iodine-Containing Initiators for Living Radical Polymerization". godoshigen.co.jp This classification suggests its use in systems like organocatalyzed living radical polymerization (OLRP). In this context, alkyl iodides, in general, are recognized as efficient initiators. tcichemicals.com The mechanism involves the reversible activation of the carbon-iodine bond, typically facilitated by an organocatalyst, to generate propagating radicals. The use of such initiators is advantageous as it can lead to metal-free polymers, a desirable characteristic for applications in electronics and biomedical fields.

While specific studies detailing the polymerization kinetics using this compound as the initiator are not widely documented in the reviewed literature, its inclusion in product classes for living radical polymerization points to its potential in this advanced synthetic application. godoshigen.co.jp

Utilization in Dye and Pigment Production

In the synthesis of dyes and pigments, the acetophenone (B1666503) scaffold is a common structural element. However, direct applications of this compound itself in the production of commercial dyes are not prominently reported in scientific literature. Instead, its derivatives are more frequently cited as intermediates for chromophore synthesis.

For example, compounds such as 2-Hydroxy-4-iodo-acetophenone and 2-bromo-2'-iodoacetophenone are noted for their role as building blocks in creating functional dyes and materials. chemimpex.comchembk.comchembk.com These related molecules can be transformed into various heterocyclic systems that form the core of dye structures. The functional groups on these derivatives, including the hydroxyl or additional bromo substituents, are exploited in cyclization and coupling reactions to build the conjugated systems responsible for color.

The synthesis of 2-alkylideneindolin-3-ones, a heterocyclic motif found in dyes like Tyrian purple, can start from ortho-aminochalcones, which are themselves synthesized from precursors like 2'-aminoacetophenone. acs.org This illustrates that while the core structure is relevant, this compound would require chemical modification (e.g., conversion to an amine or phenol) to become a direct precursor in these established dye synthesis routes. Therefore, its primary contribution to this field is indirect, serving as a starting point for the synthesis of more functionalized intermediates.

Medicinal Chemistry and Biological Activity Research

2'-Iodoacetophenone as a Pharmaceutical Intermediate

This compound and its substituted analogs serve as crucial starting materials or intermediates in the synthesis of a range of pharmaceutical compounds. biosynth.comalfachemch.comchemicalbull.com The presence of the iodine atom provides a reactive site for various coupling reactions, which are fundamental in constructing the intricate molecular architectures of modern drugs. This reactivity makes it a valuable commodity in both laboratory research and industrial-scale pharmaceutical production. alfachemch.comhomesunshinepharma.com

The core structure of this compound is a scaffold upon which more complex, biologically active molecules can be built. chemicalbull.com Halogenated acetophenone (B1666503) derivatives are a known class of compounds that have been explored for a variety of biological activities. The specific incorporation of an iodine atom, as in this compound, can influence the compound's interaction with biological targets, potentially enhancing its therapeutic efficacy. A notable example is its role as a precursor in the synthesis of potent enzyme inhibitors. homesunshinepharma.comhsppharma.com

A key application of a derivative of this compound, specifically 1-(5-Fluoro-2-iodophenyl)ethanone, is in the preparation of the potent macrocyclic anaplastic lymphoma kinase (ALK) inhibitor, PF-06463922. hsppharma.comchemicalbook.com This compound is a significant component in the synthesis of the anticancer drug Larotrectinib. homesunshinepharma.comhsppharma.com The synthesis involves using 1-(5-fluoro-2-iodophenyl) ethanone (B97240) as a reactant to construct the complex macrocyclic structure of the final drug molecule. chembk.com

The role of this compound derivatives as intermediates for anticancer drugs is highlighted by the synthesis of Larotrectinib. homesunshinepharma.comhsppharma.com 5'-Fluoro-2'-iodoacetophenone (B570891) is a key intermediate for this next-generation small-molecule inhibitor of the orphan receptor tyrosine kinase c-ros oncogene 1 (ROS1), which is utilized in treating various cancers. fluoromart.com The unique halogenated structure of these intermediates is valuable in developing new therapeutic compounds aimed at cancer treatment. smolecule.com Research has shown that derivatives of 5'-fluoro-2'-iodoacetophenone are being investigated for their potential anticancer properties. smolecule.com

Table 1: this compound Derivative as an Intermediate in Anticancer Drug Synthesis

| Intermediate | Drug | Target | Therapeutic Area |

|---|

Certain derivatives of this compound are instrumental in the development of anti-inflammatory and analgesic drugs. For instance, 2-Hydroxy-4-Iodo-Acetophenone is explicitly mentioned as an important intermediate in the synthesis of pharmaceuticals targeting inflammation and pain. chemimpex.com The structural features of these intermediates are believed to be crucial for modifying biological activity to achieve the desired therapeutic effects. chemimpex.com The synthesis of fluorine-substituted chalcone (B49325) derivatives, which are structurally related to this compound, has been explored for their anti-inflammatory and analgesic properties, suggesting a broader potential for this class of compounds. fluoromart.com

Intermediate for Anticancer Drugs

Biological Activity of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been the subject of research for their potential biological activities. The modifications made to the initial this compound scaffold can lead to compounds with significant therapeutic properties.

Derivatives of this compound have shown promise as potential anti-inflammatory agents. smolecule.com Halogenated acetophenone derivatives, as a general class, have been investigated for their anti-inflammatory capabilities. More specifically, the synthesis of benzo-lipoxin A4 analogs, which have demonstrated potent anti-inflammatory properties through the in vivo suppression of neutrophil infiltration, has been achieved using synthetic methodologies related to those involving iodo-aromatic compounds. rsc.org

In one study, a series of novel benzofuran (B130515) derivatives were synthesized from 5-bromo-2-hydroxy-3-iodoacetophenone. These compounds were evaluated for their potential anti-inflammatory properties by testing their ability to inhibit the lipoxygenase (LOX-15) enzyme. One of the synthesized compounds, compound 3j , exhibited significant inhibitory activity against LOX-15 with an IC50 value of 8.0 μM. x-mol.net

Table 2: Anti-inflammatory Activity of a Benzofuran Derivative

| Compound | Target Enzyme | IC50 Value |

|---|

Potential Anticancer Properties

Derivatives of this compound are being explored for their potential as anticancer agents. Halogenated acetophenones, as a class of compounds, have been investigated for various biological activities, including anticancer properties. The presence and position of halogen atoms like iodine can significantly influence the biological activity of these compounds.

Specifically, 5'-Fluoro-2'-iodoacetophenone is a key intermediate in the synthesis of a next-generation small-molecule inhibitor of the orphan receptor tyrosine kinase c-ros oncogene 1 (ROS1). fluoromart.comchemicalbook.com This inhibitor, ((10R)−7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H−8,4-(metheno)pyrazolo[4,3−h] fluoromart.comsmolecule.com-benzoxadiazacyclotetradecine-3-carbonitrile), has potential applications in treating various cancers, including lung, bone, and skin cancers. chemicalbook.com ROS1 is a receptor tyrosine kinase that, when altered, can drive the growth of certain cancers. chemicalbook.com The development of potent inhibitors for such kinases is a key strategy in targeted cancer therapy.

Furthermore, research into related compounds provides insights into the potential of this compound derivatives. For instance, studies on fluorinated pyrimidines like 5-Fluorouracil (5-FU) in cancer chemotherapy offer a basis for understanding how halogenated compounds can be developed into therapeutic agents. fluoromart.com The structural similarities and the role of halogenation in biological activity suggest that derivatives of this compound could be valuable in the development of new anticancer drugs. fluoromart.com

Antimicrobial Properties of Derivatives (e.g., 2-Hydroxy-2'-iodoacetophenone)

Derivatives of this compound have shown promise as antimicrobial agents. The introduction of different functional groups onto the basic acetophenone structure can lead to compounds with significant activity against various microbes.

For example, 2-Bromo-2'-iodoacetophenone is noted as an important intermediate in the synthesis of compounds like antibacterial agents. chembk.com The presence of both bromine and iodine in its structure provides multiple reactive sites for further chemical modifications to develop potent antimicrobial drugs. chembk.com

Research has also been conducted on iodinated chalcones, which can be synthesized from acetophenone derivatives. Some of these newly synthesized iodochalcones have demonstrated antimicrobial activity, with some compounds showing greater efficacy than the antibiotic tetracycline (B611298) in in-vivo tests. Chalcones are known for their broad spectrum of biological activities, and the incorporation of iodine can enhance these properties.

The following table summarizes the antimicrobial activity of some iodinated chalcone derivatives:

Antimicrobial Activity of Iodinated Chalcones| Compound | Activity Compared to Tetracycline |

|---|---|

| Iodochalcone Derivative 1 | More Active |

| Iodochalcone Derivative 2 | More Active |

| Flavone Derivative | Less Active |

This table is a representation of findings from a study on new iodochalcones, flavones, and flavonols and is not an exhaustive list.

Interactions with Biological Targets

The biological activity of this compound and its derivatives is rooted in their ability to interact with various biological targets. The specific nature of these interactions is a subject of ongoing research and is thought to be influenced by the compound's structural features, including the halogen substituents. smolecule.com

Derivatives of this compound are being investigated for their potential to interact with enzymes and receptors. smolecule.comsmolecule.com For instance, some halogenated acetophenone derivatives have been studied for their inhibitory effects on enzymes. The unique electronic properties conferred by the iodine and other substituents can facilitate binding to the active sites of these biological macromolecules. smolecule.com

Research on similar compounds suggests that they can bind to multiple biological targets, potentially influencing various biochemical pathways. smolecule.com This multi-target capability is an area of interest in drug discovery, as it can lead to the development of therapies with novel mechanisms of action.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the acetophenone core, such as the addition or alteration of substituent groups, affect their therapeutic properties.

The nature and position of substituents on the aromatic ring play a significant role in determining the biological activity of these compounds. For example, in a series of 1,3,5-triaryl-2-pyrazoline derivatives synthesized from chalcones, the electron-donating or -withdrawing effects of substituents were found to influence their inhibitory activities against enzymes like urease and α-glucosidase. acs.org

In the context of anticancer activity, SAR studies of indole (B1671886) derivatives, which can be synthesized from acetophenone precursors, have revealed that specific structural features are essential for their antiproliferative effects. preprints.org For instance, a hydrogen bond donor at a particular position on the indole ring was found to be critical for activity. preprints.org Similarly, the introduction of a lipophilic bromine atom on the fused benzo ring of an indole framework was found to impart significant anti-tumor activity. preprints.org

The following table illustrates the impact of different substituents on the cytotoxic activity of certain indole derivatives against cancer cell lines:

Cytotoxicity of 2-Aryl-5-bromoindole Derivatives| Compound | Substituent (G) | Substituent (Ar) | IC50 (µM) A549 | IC50 (µM) HeLa |

|---|---|---|---|---|

| 2a | -C(O)CH3 | C6H5- | >50 | >50 |

| 2b | -C(O)CH3 | 4-FC6H4- | >50 | >50 |

| 2c | -C(O)CH3 | 3-ClC6H4- | >50 | >50 |

| 2d | -C(O)CH3 | 4-MeOC6H4- | >50 | >50 |

| 4a | -NHC(O)CH3 | C6H5- | 15.3 | 20.1 |

| 4b | -NHC(O)CH3 | 4-FC6H4- | 12.5 | 18.7 |

| 4c | -NHC(O)CH3 | 3-ClC6H4- | 10.2 | 15.4 |

| 4d | -NHC(O)CH3 | 4-MeOC6H4- | 25.6 | 30.2 |

This table is based on data from a study on 7-acetamido substituted 2-aryl-5-bromoindoles and demonstrates the influence of substituents on cytotoxicity. preprints.org A lower IC50 value indicates greater potency.

These studies highlight the importance of systematic structural modifications and biological testing to optimize the therapeutic potential of this compound derivatives.

Pharmacological Contexts and Therapeutic Applications

The research into this compound and its derivatives points towards a range of potential pharmacological applications, primarily driven by its utility as a versatile chemical intermediate. smolecule.com Its derivatives are being explored for their potential in treating a variety of diseases.

The most prominent therapeutic application currently under investigation is in the field of oncology. As mentioned, 5'-Fluoro-2'-iodoacetophenone is a crucial building block for synthesizing a potent ROS1 inhibitor for cancer therapy. fluoromart.comchemicalbook.com This highlights the compound's relevance in the development of targeted cancer treatments. chemicalbook.com

Beyond cancer, derivatives of this compound have been investigated for other therapeutic uses. Halogenated acetophenones, in general, have been studied for their anti-inflammatory properties. For instance, 2-Hydroxy-4-iodo-acetophenone is noted for its application in developing anti-inflammatory and analgesic agents. chemimpex.com

The antimicrobial potential of its derivatives, such as certain iodochalcones, suggests possible applications in combating infectious diseases. Furthermore, the core structure of this compound is found in precursors to compounds with a wide range of biological activities, indicating its broad potential in medicinal chemistry.

The following table lists the chemical compounds mentioned in this article:

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2'-Iodoacetophenone in solution. ethz.chnsf.govyoutube.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the methyl and aromatic protons. The methyl protons (-CH₃) typically appear as a singlet, while the protons on the phenyl ring exhibit a complex multiplet pattern due to their differing chemical environments and spin-spin coupling interactions. The chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. spectrabase.com Key signals include those for the carbonyl carbon, the methyl carbon, and the carbons of the aromatic ring, including the carbon atom to which the iodine is attached.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Assignment | Reference |

| ¹H | ~2.5 | Singlet | -COCH₃ | rsc.org |

| ¹H | ~7.2 - 7.9 | Multiplet | Aromatic Protons | rsc.org |

| ¹³C | ~25 | Singlet | -C H₃ | rsc.org |

| ¹³C | ~93 | Singlet | C -I | rsc.org |

| ¹³C | ~127 - 140 | Multiplet | Aromatic Carbons | rsc.orgrsc.org |

| ¹³C | ~196 | Singlet | C =O | rsc.org |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. carlroth.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. fishersci.ca The IR spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent peak in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. cdnsciencepub.com This peak is typically observed in the region of 1680-1700 cm⁻¹. Other significant absorptions include those for the aromatic C-H stretching and the C-I stretching vibrations. docbrown.info

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretch | 1680 - 1700 | cdnsciencepub.com |

| Aromatic C-H | Stretch | 3000 - 3100 | docbrown.info |

| Methyl C-H | Stretch | 2850 - 2975 | docbrown.info |

| C-I | Stretch | ~500 | docbrown.info |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which can aid in its structural confirmation. asm.org The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (246.05 g/mol ). spectrabase.com Additionally, characteristic fragment ions are observed, which result from the cleavage of specific bonds within the molecule. Common fragmentation pathways may involve the loss of the iodine atom or the acetyl group.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Identity | Reference |

| [C₈H₇IO]⁺ | 246.05 | Molecular Ion (M⁺) | spectrabase.com |

| [C₈H₇O]⁺ | 119.05 | [M-I]⁺ | vulcanchem.com |

| [C₆H₄I]⁺ | 202.94 | [M-COCH₃]⁺ | |

| [CH₃CO]⁺ | 43.02 | Acetyl Cation |

X-ray Crystallography for Solid-State Structural Determination

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. smolecule.comchemfaces.com

Gas Chromatography (GC): Gas chromatography is a common method for determining the purity of volatile compounds like this compound. ruifuchemical.comavantorsciences.comcalpaclab.comthermofisher.com The compound is vaporized and passed through a column, and its retention time is used for identification and quantification. Purity levels are often reported as a percentage based on the GC analysis. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of components. rsc.orgresearchgate.net

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is another valuable technique for the analysis and purification of this compound. qut.edu.au It is particularly useful for non-volatile or thermally sensitive compounds. Different LC methods can be developed to achieve optimal separation of this compound from any potential isomers or byproducts. nih.govedqm.eu

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For 2'-iodoacetophenone, DFT calculations can elucidate the distribution of electrons within the molecule, identify reactive sites, and predict its chemical behavior.

DFT calculations have been employed to analyze the electronic properties of related iodo-substituted aromatic compounds. These studies often involve optimizing the molecular geometry and calculating various electronic descriptors. For instance, in a study on N,N-diethyl-2-[(4′-substituted)phenylthio]acetamides, B3LYP/6-311++G(d,p) calculations were used to determine the stable conformers and analyze their electronic structure. researchgate.net Similar levels of theory can be applied to this compound to understand how the iodo and acetyl substituents influence the electron density of the phenyl ring.

The reactivity of this compound is significantly influenced by its electronic structure. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding. acs.org The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. DFT calculations can quantify these effects by calculating atomic charges, frontier molecular orbitals (HOMO and LUMO), and reactivity indices. For example, the LUMO (Lowest Unoccupied Molecular Orbital) energy is often associated with the ability of a molecule to accept electrons, and its distribution can indicate likely sites for nucleophilic attack.

In the context of reaction mechanisms, DFT is a valuable tool. For instance, in the palladium-catalyzed carbonylative Sonogashira coupling of aryl iodides, DFT calculations have been used to investigate the electronic and steric effects of ligands on the catalytic efficiency. acs.org Similar computational approaches could be applied to reactions involving this compound to elucidate the reaction pathway and the structures of intermediates and transition states.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.9 D |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acs.org The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor).

For this compound, an MEP analysis would reveal key features about its reactivity. The oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), making it a likely site for electrophilic attack or coordination to metal cations. Conversely, the area around the iodine atom, along the C-I bond axis, is expected to show a region of positive potential, known as a σ-hole. nih.goviucr.org This positive region allows the iodine atom to act as a halogen bond donor, an important non-covalent interaction in crystal engineering and molecular recognition. acs.orgnih.goviucr.org

The aromatic ring will also exhibit a nuanced potential distribution. The electron-withdrawing acetyl group will generally decrease the negative potential of the ring, while the iodine atom's effect is more complex, involving both inductive and resonance contributions. MEP analysis can help to visualize the net effect and identify the most nucleophilic and electrophilic regions on the ring.

In a study of a related chalcone (B49325), (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one, MEP calculations using B3LYP at the LANL2DZ level clearly showed the presence of σ-holes on the iodine atoms. nih.goviucr.org A similar analysis for this compound would provide a visual representation of its electrostatic properties, which are crucial for understanding its intermolecular interactions and reactivity patterns.

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of both the computational model and the experimental assignments.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Relativistic effects, particularly from heavy atoms like iodine, can significantly influence the NMR shifts of nearby nuclei, an effect known as the Heavy-Atom on Light-Atom (HALA) effect. acs.org Computational methods that include relativistic effects, such as those based on the Zeroth-Order Regular Approximation (ZORA) or by including spin-orbit coupling, are necessary for the accurate prediction of ¹H and ¹³C NMR spectra of iodo-containing compounds. acs.org While specific calculations for this compound were not found, the general principles suggest that the iodine atom would cause a notable shielding effect on the adjacent protons and carbons.

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to predict the vibrational frequencies and intensities of molecules. By calculating the harmonic frequencies at the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra can be invaluable for assigning the vibrational modes observed in experimental spectra. For instance, the characteristic C=O stretching frequency of the acetyl group would be a prominent feature. The calculations can also help to identify vibrational modes involving the C-I bond. nwu.edu.cn

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and, consequently, the UV-Vis absorption spectrum. TD-DFT calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π, π→π). For this compound, these calculations would help to understand the electronic transitions responsible for its absorption in the ultraviolet and visible regions.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry, particularly DFT, is an indispensable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical studies can provide detailed information about the reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally.

This compound is a common substrate in various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, due to the reactivity of the C-I bond. researchgate.netacs.org Computational studies on these types of reactions often focus on the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. umass.edu For example, in a study of the carbonylative Sonogashira coupling, DFT calculations were used to understand the steric and electronic effects of different ligands on the palladium catalyst. acs.org A similar approach could be used to model the reaction of this compound, providing insights into the energies of intermediates and transition states, and helping to rationalize the observed product distribution and reaction rates.

Another area where mechanistic studies are valuable is in understanding cyclization reactions. For instance, 2-iodophenyl ketones can undergo cobalt-catalyzed carbocyclization with alkynes to form indenols. sigmaaldrich.comchemsrc.com DFT calculations could be used to explore the potential energy surface of this reaction, identifying the key intermediates (e.g., cobaltacycles) and the rate-determining step.

Furthermore, computational studies can help to understand the formation of byproducts. For example, in copper-catalyzed Sonogashira couplings, homocoupling (Glaser coupling) can be a significant side reaction. acs.org Theoretical modeling can help to delineate the pathways leading to both the desired cross-coupling product and the undesired homocoupling product, providing insights that could aid in optimizing reaction conditions to improve selectivity.

Conformational Analysis and Stability Predictions